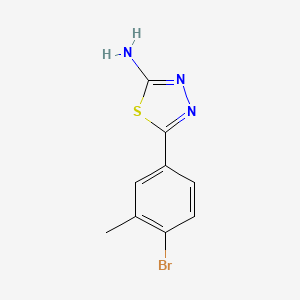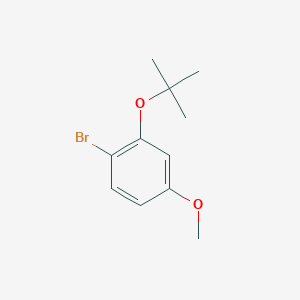
4-Bromo-3-(tert-butoxy)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(tert-butoxy)anisole is an organic compound that belongs to the class of brominated anisoles It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxy group at the third position on the anisole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tert-butoxy)anisole typically involves the bromination of 3-(tert-butoxy)anisole. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(tert-butoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoanisole derivative, while oxidation can produce anisaldehyde or anisic acid.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(tert-butoxy)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and as a precursor in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(tert-butoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butoxy group can influence the compound’s binding affinity and reactivity. For example, the bromine atom can participate in halogen bonding, while the tert-butoxy group can affect the compound’s solubility and steric properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoanisole: Lacks the tert-butoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Bromoanisole: The bromine atom is positioned differently, which can affect its reactivity and applications.
2-Bromoanisole: Similar to 4-Bromoanisole but with the bromine atom at the ortho position.
Uniqueness
4-Bromo-3-(tert-butoxy)anisole is unique due to the presence of both the bromine atom and the tert-butoxy group, which confer distinct chemical properties. The combination of these functional groups can enhance the compound’s reactivity and make it suitable for specific applications that other brominated anisoles may not be able to achieve.
Eigenschaften
Molekularformel |
C11H15BrO2 |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,3)14-10-7-8(13-4)5-6-9(10)12/h5-7H,1-4H3 |
InChI-Schlüssel |
MVNORXMIPLCJRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


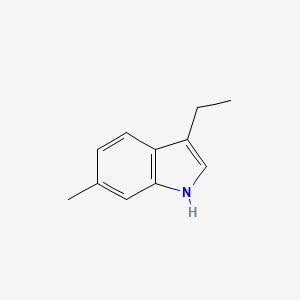
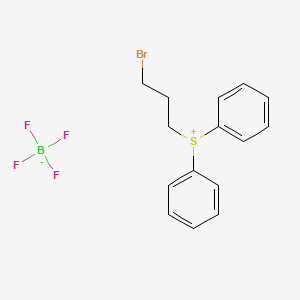
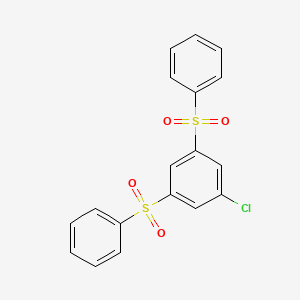


![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)

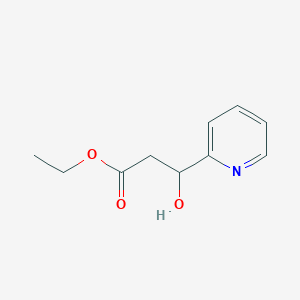
![3-[4-(tert-Butyl)phenyl]-2H-azirine](/img/structure/B13691195.png)
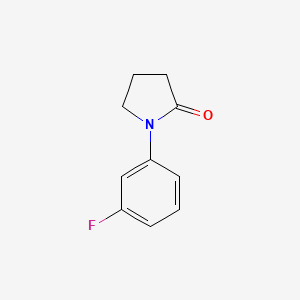
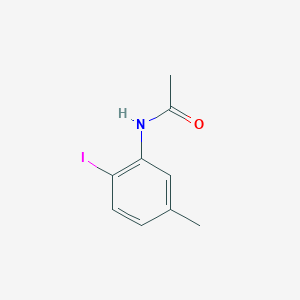
![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)
![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
